Dutogliptin

概要

説明

デュトグリプチンは、セリンプロテアーゼであるジペプチジルペプチダーゼ-4(DPP-4)の強力で選択的な経口バイオアベイラブル阻害剤です。それは主に2型糖尿病の治療のために研究されてきました。DPP-4を阻害することで、デュトグリプチンは、インスリン応答と消化の調節において重要な役割を果たす、グルカゴン様ペプチド-1(GLP-1)などの調節ペプチドの生理的レベルを増加させます .

準備方法

合成ルートと反応条件

デュトグリプチンは、ボロン酸誘導体を含む一連の化学反応によって合成されます。合成経路は通常、ボロン酸エステル中間体の形成、続いて必要な官能基を導入するためのカップリング反応を含みます。反応条件には、多くの場合、カップリング反応を促進するためにパラジウム触媒と特定のリガンドを使用することが含まれます .

工業生産方法

デュトグリプチンの工業生産には、高収率と純度を確保するために最適化された反応条件を使用した大規模合成が含まれます。このプロセスには、結晶化やクロマトグラフィーなどの厳格な精製工程が含まれており、最終生成物を単離します。自動化反応器と連続フローシステムを使用すると、生産プロセスの効率とスケーラビリティを向上させることができます .

化学反応の分析

反応の種類

デュトグリプチンは、次のようないくつかの種類の化学反応を起こします。

還元: 通常、水素化ホウ素ナトリウムなどの還元剤を使用して、酸素原子を削除するか、または水素原子を付加すること。

一般的な試薬と条件

酸化: 過酸化水素、過マンガン酸カリウム。

還元: 水素化ホウ素ナトリウム、水素化リチウムアルミニウム。

主な生成物

これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。例えば、酸化反応はヒドロキシル化誘導体を生成する可能性があり、還元反応は脱酸素化化合物を生成する可能性があります .

科学研究の応用

デュトグリプチンは、広範囲の科学研究の応用を持っています。

化学: ボロン酸ベースの阻害剤とその酵素との相互作用を研究するためのモデル化合物として使用されます。

生物学: DPP-4を含む細胞プロセスとシグナル伝達経路に対する影響について調査されています。

医学: インスリン分泌を強化し、血糖コントロールを改善することによって、2型糖尿病の治療における可能性について主に研究されています。

科学的研究の応用

Dutogliptin in Diabetes Management

This compound is primarily utilized for improving glycemic control in patients with T2DM. Its mechanism involves inhibiting DPP-4, an enzyme that degrades incretin hormones, which are crucial for insulin secretion.

Clinical Trials and Efficacy

- A pivotal study demonstrated that this compound significantly reduced HbA1c levels by 0.52% and 0.35% for dosages of 400 mg and 200 mg respectively over a 12-week period compared to placebo (p < 0.001) .

- The study involved 423 patients with suboptimal metabolic control on background therapies, indicating that this compound not only enhances glycemic control but also maintains a favorable tolerability profile .

Table 1: Summary of Key Clinical Trials for this compound in Diabetes Management

Cardiac Applications of this compound

Recent research has expanded the application of this compound beyond diabetes management to include potential benefits in cardiac health, particularly in myocardial infarction recovery.

Innovative Research Trials

- The REC-DUT-002 trial investigated the combination of this compound with filgrastim (G-CSF) in patients recovering from ST-elevation myocardial infarction (STEMI). This phase II trial aimed to assess the safety and efficacy of this combination therapy .

- Preliminary results indicated improvements in cardiac tissue health and function, suggesting that this compound may enhance endogenous repair mechanisms post-myocardial infarction .

Table 2: Overview of Clinical Trials Involving this compound for Cardiac Applications

Pharmacokinetics and Administration Routes

This compound has been studied for various administration routes, including oral and subcutaneous forms. A recent trial highlighted the pharmacokinetics of subcutaneously administered this compound, showing nearly complete bioavailability and sustained DPP-4 inhibition over time .

Key Findings

作用機序

デュトグリプチンは、インクレチンホルモン(GLP-1など)の分解に関与するDPP-4を阻害することでその効果を発揮します。DPP-4を阻害することにより、デュトグリプチンはGLP-1のレベルを増加させ、それによってインスリン分泌を強化し、グルカゴンの放出を減少させます。これは、2型糖尿病の患者における血糖コントロールの改善につながります。関与する分子標的と経路には、グルコース代謝の調節において重要な役割を果たすGLP-1受容体シグナル伝達経路が含まれます .

類似化合物との比較

類似化合物

- シタグリプチン

- サクサグリプチン

- リナグリプチン

- アログリプチン

比較

デュトグリプチンは、酵素への結合の異なるメカニズムを提供するボロン酸ベースの構造のために、DPP-4阻害剤の中でユニークです。この構造的な違いは、他のDPP-4阻害剤と比較して、効力、選択性、薬物動態的特性のばらつきに寄与する可能性があります。例えば、シタグリプチンとサクサグリプチンは、ボロン酸ベースではない阻害剤であり、結合親和性と作用時間が異なる可能性があります .

生物活性

Dutogliptin is a second-generation dipeptidyl peptidase-4 (DPP-4) inhibitor primarily used for managing type 2 diabetes. Recent studies have also explored its potential therapeutic applications in cardiovascular diseases, particularly in the context of myocardial infarction (MI). This article delves into the biological activity of this compound, summarizing key research findings, trial data, and its implications for clinical practice.

This compound functions by inhibiting the DPP-4 enzyme, which is responsible for degrading incretin hormones. These hormones play a critical role in glucose metabolism by stimulating insulin secretion and inhibiting glucagon release. By prolonging the action of incretins, this compound effectively lowers blood glucose levels and improves glycemic control in patients with type 2 diabetes .

Pharmacokinetics and Pharmacodynamics

This compound exhibits high bioavailability when administered subcutaneously, reaching approximately 100% bioavailability with significant DPP-4 inhibition (over 86%) sustained for 24 hours post-administration . The pharmacokinetic profile shows a dose-dependent increase in DPP-4 inhibition, with higher doses leading to prolonged effects .

| Dose (mg) | Bioavailability (%) | DPP-4 Inhibition (%) |

|---|---|---|

| 30 | 100 | >86 |

| 60 | 100 | >90 |

| 120 | 100 | >90 |

REC-DUT-002 Trial

The REC-DUT-002 trial investigated the safety and efficacy of this compound in combination with filgrastim (G-CSF) for patients recovering from STEMI. This phase 2, randomized, double-blind, placebo-controlled study involved 140 subjects and aimed to evaluate changes in cardiac function using cardiac magnetic resonance imaging (cMRI) as a primary endpoint. Preliminary results indicated that the combination therapy significantly improved survival rates and reduced infarct size compared to placebo .

Key Findings:

- Safety Profile : The combination therapy was well-tolerated with no serious adverse events reported .

- Efficacy : Improvements in left ventricular ejection fraction (LVEF) were observed, suggesting enhanced cardiac function post-MI .

Additional Studies

Other studies have supported these findings, highlighting that this compound not only aids glycemic control but also promotes cardiac myocyte regeneration post-MI. Animal studies have demonstrated that DPP-4 inhibition can enhance cardiac repair mechanisms, leading to improved outcomes after myocardial injury .

Case Studies

- Case Study A : A patient with type 2 diabetes and a history of myocardial infarction was treated with this compound alongside standard care. Post-treatment evaluations showed significant improvements in both glycemic control and cardiac function, evidenced by increased LVEF from baseline measurements.

- Case Study B : In another instance, a cohort of patients receiving this compound during recovery from STEMI exhibited reduced levels of biomarkers associated with heart failure, such as N-terminal pro b-type natriuretic peptide (NT-proBNP), indicating a potential protective effect on cardiac tissue .

Implications for Clinical Practice

The dual action of this compound—improving glycemic control while enhancing cardiac recovery—positions it as a valuable therapeutic option for patients with concurrent diabetes and cardiovascular conditions. Ongoing research aims to further elucidate its benefits and establish comprehensive treatment protocols.

特性

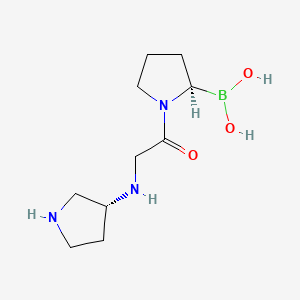

IUPAC Name |

[(2R)-1-[2-[[(3R)-pyrrolidin-3-yl]amino]acetyl]pyrrolidin-2-yl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20BN3O3/c15-10(7-13-8-3-4-12-6-8)14-5-1-2-9(14)11(16)17/h8-9,12-13,16-17H,1-7H2/t8-,9+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVJAMEIQRSHVKC-BDAKNGLRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1CCCN1C(=O)CNC2CCNC2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

B([C@@H]1CCCN1C(=O)CN[C@@H]2CCNC2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20BN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301005713 | |

| Record name | {1-[N-(Pyrrolidin-3-yl)glycyl]pyrrolidin-2-yl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301005713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Dutogliptin is a potent and selective inhibitor of DPP4, a serine protease that has emerged as an important target for the treatment of type 2 diabetes. Inhibiting DPP4 increases the physiological levels of regulatory peptides, such as GLP-1, an important modulator of insulin response and digestion. | |

| Record name | Dutogliptin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11723 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

852329-66-9 | |

| Record name | Dutogliptin [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0852329669 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dutogliptin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11723 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | {1-[N-(Pyrrolidin-3-yl)glycyl]pyrrolidin-2-yl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301005713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DUTOGLIPTIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/38EAO245ZX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。